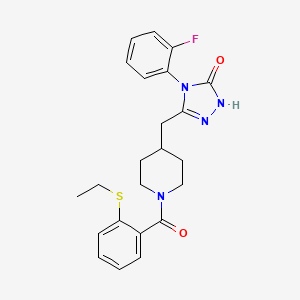

3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 2-fluorophenyl group at position 4 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 2-(ethylthio)benzoyl group. The 2-fluorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to target binding via hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name |

3-[[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2S/c1-2-31-20-10-6-3-7-17(20)22(29)27-13-11-16(12-14-27)15-21-25-26-23(30)28(21)19-9-5-4-8-18(19)24/h3-10,16H,2,11-15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXFCHNXBIKVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound exhibits potential biological activity due to its unique structural features, including a triazole core and various substituents that can enhance its pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by empirical data and case studies.

Structural Characteristics

The molecular structure of the compound includes:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Piperidine Ring : A six-membered ring that contributes to the compound's interaction with biological targets.

- Ethylthio Group : Enhances lipophilicity and may influence the compound's interaction with cell membranes.

- Fluorophenyl Moiety : May enhance binding affinity to specific targets.

Biological Activity

Research indicates that 1,2,4-triazole derivatives can exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with triazole structures can possess significant antimicrobial properties. The specific compound has been noted for its potential efficacy against various pathogens. For instance:

- In vitro studies demonstrated that similar triazole derivatives inhibited the growth of bacteria and fungi, suggesting that 3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one may also exhibit such properties.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Compounds similar to this one have been evaluated for their ability to inhibit cancer cell proliferation. Notable findings include:

- Cell Line Studies : Inhibition percentages against various cancer cell lines (e.g., T-47D breast cancer) were reported at levels exceeding 80%, indicating strong antiproliferative effects .

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| Triazole Derivative A | T-47D (Breast Cancer) | 90.47% |

| Triazole Derivative B | SK-MEL-5 (Melanoma) | 84.32% |

| 3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in cell signaling pathways.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study conducted on a series of triazole compounds found that those with ethylthio substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts.

- Anticancer Studies : Research conducted by the National Cancer Institute evaluated the antiproliferative effects of similar compounds against a panel of cancer cell lines. Results indicated promising activity against multiple types of cancer, suggesting potential therapeutic applications for 3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one .

Scientific Research Applications

Structural Characteristics

The molecular structure of 3-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one includes:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Piperidine Ring : A six-membered ring that contributes to the compound's interaction with biological targets.

- Ethylthio Group : Enhances lipophilicity and may influence the compound's interaction with cell membranes.

- Fluorophenyl Moiety : May enhance binding affinity to specific targets.

- Antimicrobial Activity : Studies have shown that compounds with triazole structures can possess significant antimicrobial properties, with potential efficacy against various pathogens. In vitro studies demonstrated that similar triazole derivatives inhibited the growth of bacteria and fungi, suggesting that this compound may also exhibit such properties.

-

Anticancer Activity : The anticancer potential of triazole derivatives is well-documented, and similar compounds have been evaluated for their ability to inhibit cancer cell proliferation.

- Cell Line Studies : Inhibition percentages against various cancer cell lines (e.g., T-47D breast cancer) were reported at levels exceeding 80%, indicating strong antiproliferative effects.

Data Table

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| Triazole Derivative A | T-47D (Breast Cancer) | 90.47% |

| Triazole Derivative B | SK-MEL-5 (Melanoma) | 84.32% |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in cell signaling pathways.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazole compounds found that those with ethylthio substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts.

- Anticancer Studies : Research conducted by the National Cancer Institute evaluated the antiproliferative effects of similar compounds against a panel of cancer cell lines. Results indicated promising activity against multiple types of cancer, suggesting potential therapeutic applications for this compound.

Comparison with Similar Compounds

Structural Analogues with Triazolone Cores

4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (Compound 5)

- Core Structure : Identical triazolone core with 4-(2-fluorophenyl).

- Substituents : 3-Methoxybenzyl at position 3.

- Key Differences : The methoxy group increases polarity compared to the ethylthio group in the target compound.

- Research Findings : Exhibits moderate antimicrobial activity (MIC = 32 µg/mL against Staphylococcus aureus) and antifungal activity (MIC = 64 µg/mL against Candida albicans) .

- Crystallography: Crystal structure resolved using SHELXL (monoclinic, P2₁/c space group), revealing hydrogen-bonding interactions critical for lattice stability .

3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

- Core Structure : Same triazolone core.

- Substituents : Benzo[d]thiazole-6-carbonyl on the piperidine.

- Synthesis : Prepared via Suzuki coupling, similar to procedures in .

Piperidine-Modified Analogues

5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Core Structure : Triazolone with 4-phenyl substitution.

- Substituents : 4-Bromophenylacetyl on piperidine.

- Key Differences : Bromine’s electronegativity and size may alter binding kinetics compared to the ethylthio group.

- Applications : Listed as a kinase inhibitor precursor in .

Aprepitant Impurity E (3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one)

- Core Structure : Triazolone with morpholine instead of piperidine.

- Substituents : Trifluoromethyl groups enhance metabolic resistance.

- Key Differences : Morpholine’s oxygen atom increases hydrophilicity versus piperidine. Used as a reference standard in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.